

Application Notes and Protocols for Measuring GlyT1 Occupancy with [11C]GSK931145

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK931145

Cat. No.: B10773678

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Introduction

These application notes provide a comprehensive guide for utilizing the positron emission tomography (PET) radioligand [11C]**GSK931145** to measure the occupancy of the glycine transporter type 1 (GlyT1) in the brain. GlyT1 is a critical regulator of glycine levels in the synaptic cleft and is a key target for therapeutic development in neurological and psychiatric disorders such as schizophrenia, where enhancing N-methyl-D-aspartate (NMDA) receptor function is a primary goal.[1] By inhibiting GlyT1, extracellular glycine concentrations are increased, leading to enhanced NMDA receptor activation.[1][2] [11C]**GSK931145** is a valuable tool for in vivo quantification of GlyT1 availability and for assessing the binding of potential GlyT1 inhibitors.[3]

[11C]GSK931145 Overview

- Target: Glycine Transporter Type 1 (GlyT1)[4]
- Radiolabel: Carbon-11 (11C)
- Application: In vivo quantification of GlyT1 availability and occupancy using PET.[3]
- Mechanism of Action: [11C]**GSK931145** is a selective ligand for GlyT1. Its distribution in the brain, as measured by PET, reflects the density of these transporters. By comparing the

binding of [11C]**GSK931145** at baseline and after administration of a GlyT1 inhibitor, the degree of transporter occupancy by the drug can be determined.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving [11C]**GSK931145**.

Table 1: In Vitro Binding Properties of **GSK931145**

Parameter	Value	Species/Tissue	Reference
pIC50 (GlyT-1)	8.4	Not Specified	[5]
pIC50 (GlyT-2)	4.6	Not Specified	[5]
pKi	8.97	Rat Cortex	[5]
logD	2.53	Not Specified	[5]

Table 2: In Vivo Binding Potential (BPND) of [11C]**GSK931145** in Primates

Brain Region	Binding Potential (BPND)	Reference
Midbrain	1.5 - 3.0	[2]
Thalamus	1.5 - 3.0	[2]
Cerebellum	1.5 - 3.0	[2]

Table 3: Pharmacokinetic Parameters of [11C]**GSK931145** in Humans

Parameter	Value	Reference
Plasma Free Fraction (fP)	8%	[2]
Cerebral Delivery (K1)	0.126 mL cm-3 min-1	[2]
Test-Retest Variability (VT, 2-Tissue Model)	29-38%	[2]
Test-Retest Variability (BPND, Pseudo-reference Tissue Model)	16-23%	[2]

Table 4: EC50 of the GlyT-1 Inhibitor GSK1018921 Determined with [11C]GSK931145 PET

Species	EC50 (ng/mL)	Reference
Primates	22.5	[2]
Humans	45.7	[2]

Signaling Pathway and Experimental Workflow

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Experimental Protocols

I. Radiosynthesis of [11C]GSK931145

This protocol is based on the methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate, typically performed in an automated radiosynthesis module.[\[4\]](#)[\[6\]](#)

A. Production of [11C]Methyl Iodide ([11C]CH₃I) or [11C]Methyl Triflate ([11C]CH₃OTf)

- [11C]CO₂ Production: Produce [11C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
- [11C]CH₄ Conversion: Reduce [11C]CO₂ to [11C]CH₄ using H₂ over a nickel catalyst at high temperature.
- [11C]CH₃I Synthesis: Convert [11C]CH₄ to [11C]CH₃I by gas-phase iodination with iodine vapor at high temperature.
- (Optional) [11C]CH₃OTf Synthesis: Pass the [11C]CH₃I through a heated column containing silver triflate to produce the more reactive [11C]CH₃OTf.

B. [11C]GSK931145 Synthesis

- Precursor Preparation: Dissolve the desmethyl precursor of **GSK931145** in a suitable solvent (e.g., DMF or acetone) in the reaction vessel of the automated synthesis module.
- Radiolabeling Reaction: Bubble the gaseous [11C]CH₃I or [11C]CH₃OTf through the precursor solution. The reaction is typically rapid, often occurring at an elevated temperature to increase efficiency.
- Purification: Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to separate [11C]**GSK931145** from unreacted precursor and other byproducts.
- Formulation: Evaporate the HPLC solvent, and formulate the purified [11C]**GSK931145** in a sterile, injectable solution (e.g., normal saline with a small percentage of ethanol) and pass it through a sterile 0.22-μm filter.

C. Quality Control

- Radiochemical Purity: Determine the radiochemical purity of the final product using analytical HPLC. The purity should be >99%.[\[4\]](#)

- **Specific Activity:** Calculate the specific activity, which should be >39 GBq/ μ mol at the time of injection.[\[4\]](#)
- **Visual Inspection:** Ensure the final solution is clear, colorless, and free of particulate matter.
- **pH:** Measure the pH of the final formulation to ensure it is within a physiologically acceptable range.
- **Sterility and Endotoxin Testing:** Perform sterility and endotoxin tests on a sample from the batch.

II. PET Imaging Protocol for GlyT1 Occupancy

This protocol outlines the procedure for conducting a PET study to determine GlyT1 occupancy by a test compound. This typically involves a baseline scan and a post-drug administration scan.[\[7\]](#)

A. Subject Preparation

- **Inclusion/Exclusion Criteria:** Screen subjects based on predefined criteria, which may include age, health status, and absence of contraindications for PET or MRI scans.[\[7\]](#)
- **Informed Consent:** Obtain written informed consent from all participants.
- **Fasting:** Instruct subjects to fast for a specified period (e.g., 4-6 hours) before the PET scan.
- **Catheter Placement:** Place an intravenous catheter for radioligand injection and an arterial line for blood sampling.

B. Image Acquisition

- **Baseline Scan:**
 - Position the subject in the PET scanner.
 - Administer a bolus injection of $[11\text{C}]\text{GSK931145}$ (e.g., approximately 300 MBq).[\[5\]](#)
 - Acquire a dynamic PET scan of the brain for 90-120 minutes.[\[5\]](#)

- Drug Administration: Administer the GlyT1 inhibitor being studied according to the trial protocol (e.g., single oral dose).
- Post-drug Scan:
 - After a predetermined time following drug administration, perform a second PET scan.
 - Administer a second bolus injection of [11C]**GSK931145**.
 - Acquire a second dynamic PET scan of the brain for 90-120 minutes.

C. Arterial Blood Sampling and Analysis

- Blood Sampling: Collect arterial blood samples frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes) and at decreasing frequency for the remainder of the scan.
- Metabolite Analysis: Separate plasma from whole blood and analyze the plasma samples (e.g., using HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent radioligand ([11C]**GSK931145**) over time.

D. Image Reconstruction and Analysis

- Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames, correcting for attenuation, scatter, and random coincidences.
- Image Registration: Co-register the PET images with the subject's structural MRI scan to allow for accurate delineation of brain regions of interest (ROIs).
- Time-Activity Curves: Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration in the region as a function of time.

III. GlyT1 Occupancy Calculation

A. Kinetic Modeling

- Model Selection: Use a kinetic model to analyze the brain tissue TACs and the metabolite-corrected arterial plasma input function. A two-tissue compartmental model is often

appropriate for [11C]**GSK931145**.[\[2\]](#)

- Parameter Estimation: Fit the model to the data to estimate the total volume of distribution (VT) for each ROI. VT represents the ratio of the concentration of the radioligand in the tissue to that in the plasma at equilibrium.

B. Calculation of Binding Potential (BPND)

Since homologous competition studies have indicated no viable reference region for [11C]**GSK931145**, a pseudo-reference tissue model may be employed to improve the reliability of binding potential estimates.[\[2\]](#)

Alternatively, if a reference region is assumed for simplification in some contexts, the binding potential (BPND), which is proportional to the density of available GlyT1, can be calculated as:

$$\text{BPND} = (\text{VT}_{\text{target}} - \text{VT}_{\text{reference}}) / \text{VT}_{\text{reference}}$$

Where:

- $\text{VT}_{\text{target}}$ is the total volume of distribution in a target region (e.g., thalamus, cerebellum, midbrain).
- $\text{VT}_{\text{reference}}$ is the total volume of distribution in a region with negligible GlyT1 density (if one can be identified).

C. Calculation of GlyT1 Occupancy

GlyT1 occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline condition:

$$\text{Occupancy (\%)} = [(\text{BPND}_{\text{baseline}} - \text{BPND}_{\text{drug}}) / \text{BPND}_{\text{baseline}}] * 100$$

Where:

- $\text{BPND}_{\text{baseline}}$ is the binding potential measured during the baseline scan.
- $\text{BPND}_{\text{drug}}$ is the binding potential measured during the post-drug scan.

This calculated occupancy value provides a quantitative measure of the extent to which the test compound is engaging with its target, GlyT1, in the living brain. This information is crucial for dose-finding studies and for understanding the pharmacokinetic-pharmacodynamic relationship of novel GlyT1 inhibitors.

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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring GlyT1 Occupancy with [11C]GSK931145]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773678#11c-gsk931145-for-measuring-glyt1-occupancy]

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